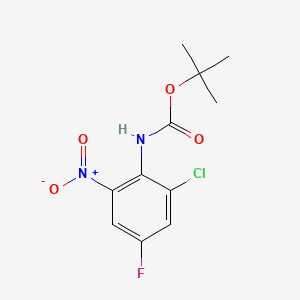
N-Boc-2-chloro-4-fluoro-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD32876928” is a chemical substance of interest in various scientific fields It is known for its unique structure and properties, which make it valuable in both research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876928 involves a series of chemical reactions that require specific conditions to achieve the desired product. The exact synthetic route can vary, but it typically involves the use of advanced organic synthesis techniques. For example, one common method involves the coupling of specific precursor molecules under controlled conditions, such as temperature and pressure, to form the final compound. Catalysts and solvents are often used to facilitate the reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of MFCD32876928 is scaled up to meet demand. This involves optimizing the synthetic route to ensure efficiency and cost-effectiveness. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, reducing the time and resources required. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD32876928 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD32876928 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent can also impact the reaction outcome, with common solvents including dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from the reactions of MFCD32876928 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD32876928 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create complex molecules for various purposes.
Biology: In biological research, MFCD32876928 can be used as a probe to study biochemical pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: In industrial applications, MFCD32876928 can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD32876928 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal applications, MFCD32876928 may inhibit or activate specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32876928 include those with similar structural features or functional groups. Some examples are:
Modafinil: A wakefulness-promoting agent with a similar structure.
Flmodafinil: An analogue of modafinil with enhanced potency.
Adrafinil: A prodrug of modafinil with similar pharmacological effects.
Uniqueness
MFCD32876928 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12ClFN2O4 |
|---|---|
Molecular Weight |
290.67 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-4-fluoro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
JMVBQGWNZJDUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


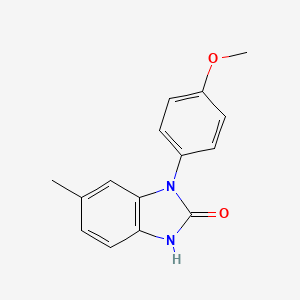
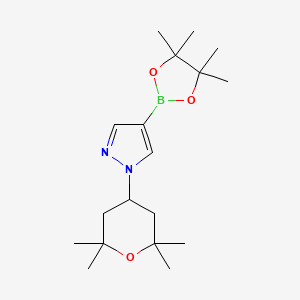
![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)

![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)
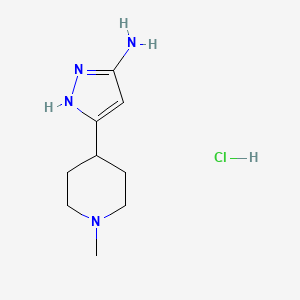
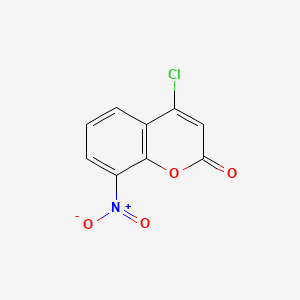
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
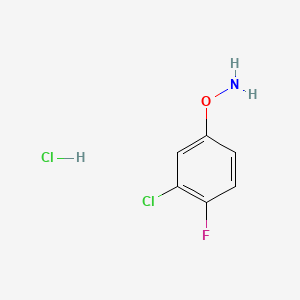
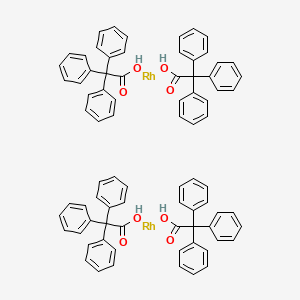
methanol](/img/structure/B15336639.png)
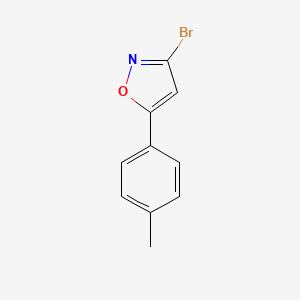
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
